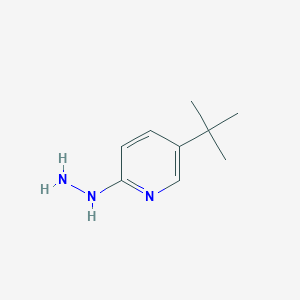

5-(tert-Butyl)-2-hydrazinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(tert-Butyl)-2-hydrazinylpyridine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 5-position and a hydrazinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-hydrazinylpyridine typically involves the introduction of the tert-butyl group and the hydrazinyl group onto the pyridine ring. One common method involves the reaction of 5-tert-butylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butyl group into various organic compounds, including pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-hydrazinylpyridine can undergo several types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce amines.

Scientific Research Applications

5-(tert-Butyl)-2-hydrazinylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-Hydrazinylpyridine: Lacks the tert-butyl group, making it less sterically hindered.

5-tert-Butylpyridine: Lacks the hydrazinyl group, reducing its reactivity towards nucleophiles.

2,5-Dihydrazinylpyridine: Contains an additional hydrazinyl group, increasing its reactivity and potential for forming multiple covalent bonds.

Uniqueness

5-(tert-Butyl)-2-hydrazinylpyridine is unique due to the presence of both the tert-butyl and hydrazinyl groups, which confer distinct steric and electronic properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research applications .

Biological Activity

5-(tert-Butyl)-2-hydrazinylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tert-butyl group and a hydrazine moiety. The presence of the tert-butyl group enhances the lipophilicity of the compound, which is crucial for its biological activity as it facilitates membrane penetration and increases bioavailability .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that these derivatives showed effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| Derivative A | Pseudomonas aeruginosa | 16 µg/mL |

| Derivative B | Klebsiella pneumoniae | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound's ability to inhibit cell proliferation is attributed to its interference with cell cycle regulation and induction of oxidative stress within cancer cells .

Case Study: In Vitro Anticancer Efficacy

A notable study evaluated the anticancer effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated:

- MCF-7 Cell Line :

- IC50 = 25 µM after 48 hours

- Induction of apoptosis confirmed by flow cytometry.

- A549 Cell Line :

- IC50 = 30 µM after 48 hours

- Significant increase in reactive oxygen species (ROS) levels.

The proposed mechanism by which this compound exerts its biological effects includes:

- Disruption of Cellular Membranes : The lipophilic nature allows it to integrate into lipid bilayers, altering membrane integrity.

- Induction of Oxidative Stress : By increasing ROS levels, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Targeting enzymes involved in cell proliferation and survival pathways.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

(5-tert-butylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-4-5-8(12-10)11-6-7/h4-6H,10H2,1-3H3,(H,11,12) |

InChI Key |

QWYQHRBKBUDIGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(C=C1)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.